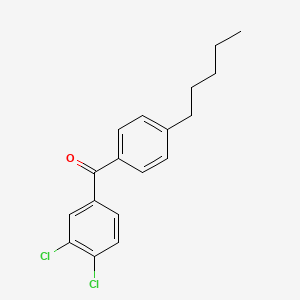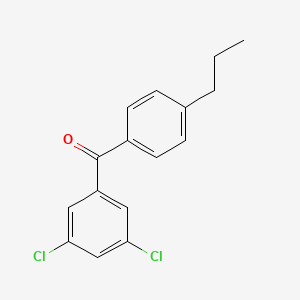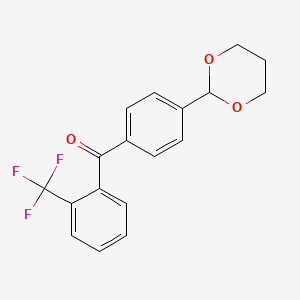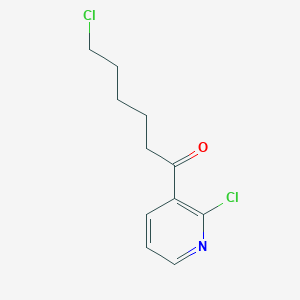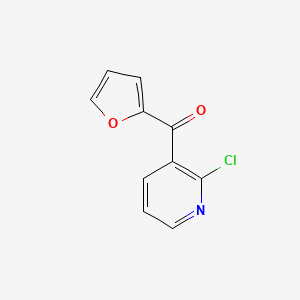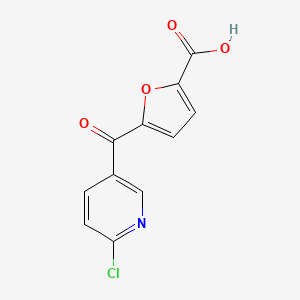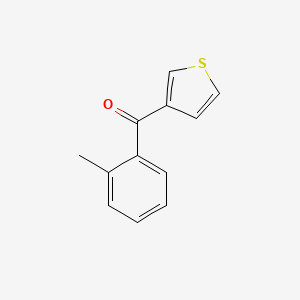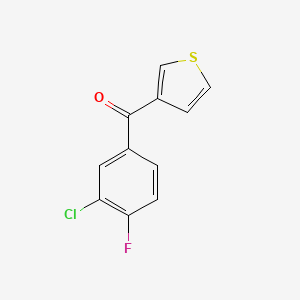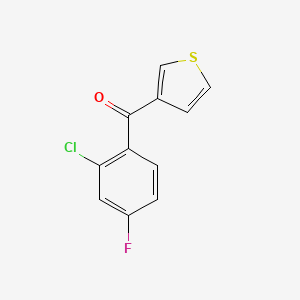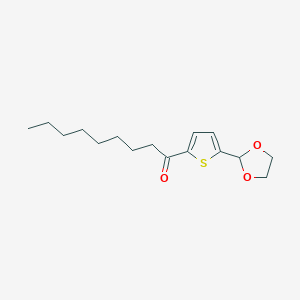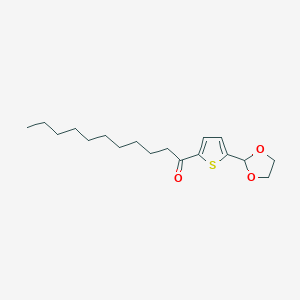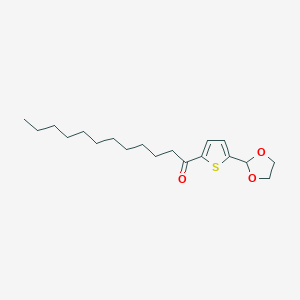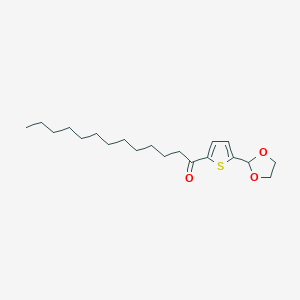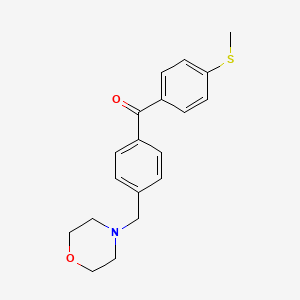
4-Morpholinomethyl-4'-thiomethylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholinomethyl-4’-thiomethylbenzophenone is a chemical compound with the molecular formula C19H21NO2S and a molecular weight of 327.45 . It is also known by its IUPAC name, [4-(methylsulfanyl)phenyl][4-(4-morpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular structure of 4-Morpholinomethyl-4’-thiomethylbenzophenone consists of a benzophenone core with a morpholinomethyl group and a thiomethyl group attached to the phenyl rings . The InChI code for the compound is 1S/C19H21NO2S/c1-23-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 .Physical And Chemical Properties Analysis
4-Morpholinomethyl-4’-thiomethylbenzophenone is a compound with a molecular weight of 327.45 . .科学的研究の応用
Experimental and Theoretical Analysis of Intermolecular Interactions in Derivatives
The study by Shukla et al. (2014) focused on the synthesis and characterization of 1,2,4-triazole derivatives, including a compound with a morpholinomethyl component. This research provided insights into various intermolecular interactions like C–H⋯O and C–H⋯SC, crucial for understanding molecular assembly and stability in such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Antimicrobial Activity of Thiomorpholine Derivatives
Kardile and Kalyane (2010) explored the synthesis of thiomorpholine derivatives, highlighting their potential in developing new bioactive molecules. Their study emphasized the antimicrobial activity of these compounds, contributing to the field of medicinal chemistry and drug development (Kardile & Kalyane, 2010).
Structural Analysis of Morpholinomethyl Compounds
Yusof and Yamin (2005) conducted a study on a morpholinomethyl compound, analyzing its crystal structure and intramolecular hydrogen bonds. This research is significant for understanding the structural properties of such compounds (Yusof & Yamin, 2005).
DNA-PK Inhibitory Activity in Morpholinomethyl Compounds
Research by Cano et al. (2010) explored the synthesis of compounds including morpholinomethyl derivatives, focusing on their role as DNA-PK inhibitors. This is crucial for understanding the potential therapeutic applications in cancer treatment (Cano et al., 2010).
Role in Phosphoinositide 3-Kinase Inhibition
Alexander et al. (2008) identified morpholine derivatives as inhibitors of phosphoinositide 3-kinase, which has implications in cancer research and treatment. The study provided valuable structure-activity relationship data for these compounds (Alexander et al., 2008).
One-Pot Synthesis Using Morpholinomethyl-lithiotetrazole
Alexakos and Wardrop (2019) developed an efficient method for synthesizing 5-(1-hydroxyalkyl)tetrazoles using N-Morpholinomethyl-5-lithiotetrazole. This research demonstrates the versatility of morpholinomethyl derivatives in synthetic chemistry (Alexakos & Wardrop, 2019).
Synthesis and Characterization of Morpholinomethyl Derivatives
Banu et al. (2013) detailed the synthesis and characterization of morpholinomethyl derivatives, focusing on their molecular structures and intermolecular interactions. This contributes to the understanding of the chemical properties of these compounds (Banu et al., 2013).
Membrane-Protective Activity of Morpholinomethyl Compounds
Buravlev et al. (2017) synthesized morpholinomethyl derivatives and evaluated their membrane-protective and antioxidant activities. This research is significant in the development of new therapeutic agents (Buravlev, Chukicheva, Shevchenko, & Kutchin, 2017).
Vasorelaxant Properties of Benzofuran-Morpholinomethyl-Pyrazoline Hybrids
Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids, studying their vasorelaxant properties. This research is crucial for developing new cardiovascular drugs (Hassan, Rahman, Saleh, & Jaleel, 2014).
特性
IUPAC Name |
(4-methylsulfanylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-23-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLYMYHKEXPRHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642628 |
Source


|
| Record name | [4-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinomethyl-4'-thiomethylbenzophenone | |
CAS RN |
898769-88-5 |
Source


|
| Record name | [4-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

